1,1,1,2,2,3,3-Heptafluorobutane

Description

Contextualization within Modern Fluorine Chemistry Research

Modern fluorine chemistry is a dynamic field that leverages the unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—to create novel materials and molecules with specialized applications. The introduction of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties.

1,1,1,2,2,3,3-Heptafluorobutane is classified as a per- and polyfluoroalkyl substance (PFAS), a group of chemicals that has been the subject of extensive research. nih.gov The synthesis of such highly fluorinated compounds often involves techniques like the addition of hydrogen fluoride (B91410) to fluoroalkenes or the telomerization of smaller fluorinated monomers. patsnap.comnih.gov For instance, the industrial synthesis of the related compound heptafluoropropane (HFC-227ea) is primarily achieved through the catalytic addition of hydrogen fluoride to hexafluoropropylene. patsnap.comgoogle.com While a specific, documented synthesis for this compound is not widely published, its production would logically involve similar principles of fluorochemical synthesis, potentially starting from a partially fluorinated four-carbon olefin.

Historical Development and Significance of Per- and Hydrofluorinated Butanes in Chemical Science

The scientific journey of hydrofluorinated butanes is intrinsically linked to the history of their predecessors, chlorofluorocarbons (CFCs), and the broader family of hydrofluorocarbons (HFCs). Following the discovery of the detrimental effect of CFCs on the ozone layer, the Montreal Protocol initiated a global phase-out of these substances. wikipedia.org This spurred immense research and development into finding suitable alternatives.

Hydrofluorocarbons (HFCs), which contain no chlorine, emerged as prominent replacements. The three-carbon HFC, 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea), became a significant commercial success, valued for its effectiveness as a fire suppression agent and its low toxicity, which allows for its use in pharmaceutical metered-dose inhalers. wikipedia.orggoogle.com

While the history of hydrofluorinated butanes is less documented than that of their propane (B168953) counterparts, their development follows the same trajectory. They are part of the second generation of fluorine-based compounds designed to balance performance with environmental considerations. However, like other HFCs, hydrofluorobutanes are now facing scrutiny due to their high global warming potential (GWP), which has led to regulations aimed at phasing down their use in favor of newer, lower-GWP alternatives like hydrofluoroolefins (HFOs). wikipedia.org

Emerging Research Directions and Challenges in this compound Studies

Dedicated research on this compound is limited, which in itself presents both a challenge and an opportunity. The primary challenge is the absence of a substantial body of literature and experimental data, which hinders the exploration of its potential applications.

Emerging research directions can be inferred from related compounds. For example, fluorinated butanes are investigated for use as solvents, refrigerants, and blowing agents for foam insulation. The presence of a C-H bond makes them susceptible to reaction in a way that fully fluorinated perfluorocarbons are not, opening possibilities for their use as chemical intermediates.

The key challenges in the study of this compound include:

Lack of Synthesis Data: The absence of optimized and documented synthesis routes makes the compound difficult to access for study.

Scarcity of Property Data: A thorough understanding of its physical and chemical properties is necessary to model its behavior and identify potential applications. Currently, most of this data is unavailable.

Environmental Profile: Like all HFCs, its global warming potential would need to be accurately determined and considered in the context of current environmental regulations.

Future research would likely focus on establishing a baseline of knowledge, including developing efficient synthesis pathways, characterizing its fundamental physical properties, and exploring its utility as a potential building block in the synthesis of more complex fluorinated molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 662-00-0 | nih.gov |

| Molecular Formula | C₄H₃F₇ | nih.gov |

| Molecular Weight | 184.06 g/mol | nih.gov |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Table 2: Comparative Properties of Heptafluoroalkane Isomers

| Property | This compound | 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) |

| Molecular Formula | C₄H₃F₇ | C₃HF₇ |

| Molecular Weight | 184.06 g/mol | 170.03 g/mol |

| Boiling Point | Data not available | -16.4 °C |

| Melting Point | Data not available | -131 °C |

| Common Applications | Not widely documented | Fire suppression, Pharmaceutical propellant |

Data for 1,1,1,2,3,3,3-Heptafluoropropane sourced from multiple references. wikipedia.orgstenutz.euchemicalbook.comnist.gov

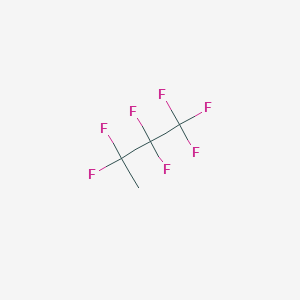

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7/c1-2(5,6)3(7,8)4(9,10)11/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAKCVSNUIDZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CH3, C4H3F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Butane, 1,1,1,2,2,3,3-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894956 | |

| Record name | 1,1,1,2,2,3,3-heptafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662-00-0 | |

| Record name | 1,1,1,2,2,3,3-heptafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1,2,2,3,3 Heptafluorobutane and Its Functionalized Derivatives

Conventional and Novel Synthesis Routes to 1,1,1,2,2,3,3-Heptafluorobutane

Catalytic Hydrofluorination of Unsaturated Fluorocarbons

The addition of hydrogen fluoride (B91410) (HF) to unsaturated fluorocarbons is a primary industrial method for synthesizing hydrofluorocarbons (HFCs). For instance, 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea) is produced by the reaction of hexafluoropropene (B89477) with HF in the presence of a fluorination catalyst. patsnap.com This process can be carried out in either the liquid or gas phase. patsnap.com While not specifically detailing the synthesis of this compound, the principles are transferable. The reaction of a suitable unsaturated four-carbon fluorinated precursor with HF over a catalyst would be a direct route.

Catalysts for such reactions are often based on chromium oxide, which can be modified to enhance performance. patsnap.comgoogle.com For the synthesis of HFC-227ea, catalysts such as activated carbon treated with alkali or alkaline earth metals, three-dimensional matrix porous carbonaceous materials, and supported trivalent chromium have been investigated to optimize yield and minimize byproducts. google.com The reaction temperature is a critical parameter that needs to be controlled to prevent the formation of undesirable impurities. google.com

| Catalyst | Reactants | Temperature (°C) | Phase | Product | Reference |

| Chrome oxide based | Hexafluoropropene, Hydrogen Fluoride | 200-350 | - | 1,1,1,2,3,3,3-Heptafluoropropane | patsnap.com |

| Antimony catalyst | Hexafluoropropene, Anhydrous Hydrogen Fluoride | <120 | Liquid | 1,1,1,2,3,3,3-Heptafluoropropane | google.com |

| Activated carbon | Hexafluoropropene, Hydrogen Fluoride | <260 | Vapor | 1,1,1,2,3,3,3-Heptafluoropropane | google.com |

Halogen Exchange Reactions and Their Regioselectivity

Halogen exchange reactions, such as the Finkelstein and Swarts reactions, are fundamental methods for preparing organofluorine compounds. organicmystery.comnih.gov In these reactions, a halogen atom in an organic molecule is replaced by another. doubtnut.comdoubtnut.com The Swarts reaction, which involves heating a haloalkane with an inorganic fluoride like AgF, Hg₂F₂, or SbF₃, is particularly useful for synthesizing alkyl fluorides. organicmystery.com

The regioselectivity of halogenation is influenced by the stability of the radical intermediate formed during the reaction. youtube.com Halogenation tends to occur at the most substituted carbon atom, as this leads to the formation of a more stable radical. youtube.comyoutube.com For example, in the radical halogenation of propane (B168953), the secondary halide is the major product because the secondary radical is more stable than the primary radical. youtube.com This principle is crucial for predicting and controlling the outcome of halogen exchange reactions aimed at synthesizing specific isomers of fluorinated butanes.

The choice of the halogenating agent also plays a role in selectivity. Bromination is generally more selective than chlorination due to the difference in their reactivity. youtube.com The less reactive bromine atom is more discerning in which hydrogen it abstracts, leading to a higher proportion of the product derived from the more stable radical intermediate.

| Reaction Name | Reactants | Products | Key Features | Reference |

| Finkelstein Reaction | Chloroalkanes/Bromoalkanes, Sodium Iodide | Iodoalkanes | Typically performed in acetone (B3395972) or methanol. | organicmystery.com |

| Swarts Reaction | Haloalkanes, Inorganic Fluorides (e.g., AgF, SbF₃) | Alkyl Fluorides | Useful for introducing fluorine. | organicmystery.com |

| Lithium-Halogen Exchange | Organohalide, Organolithium reagent | Organolithium, Alkyl halide | A reversible reaction favoring the more stable carbanion. stackexchange.com | harvard.edu |

Reductive Dehalogenation Strategies

Reductive dehalogenation is another strategy for the synthesis and modification of fluorinated compounds. This can involve chemical, photochemical, or biological methods. While often studied in the context of degrading per- and polyfluoroalkyl substances (PFAS), the underlying chemical principles can be applied to synthesis. nih.govacs.orgehs-support.com

Chemical reduction can be achieved using various reagents. For example, the reduction of 2-chloro-1,1,1,2,3,3,3-heptafluoropropane in the presence of a catalyst is a known method for producing HFC-227ea. google.com Photoreductive treatments, sometimes in the presence of mediators like potassium iodide or Fenton systems, have also been shown to be effective in dehalogenating fluorinated compounds. nih.gov

Biological reductive dehalogenation is an emerging field, with studies showing that some microorganisms are capable of cleaving carbon-fluorine bonds, although this process is generally slower than for other halogens due to the high strength of the C-F bond. ehs-support.comnih.gov

Targeted Synthesis of this compound Derivatives

Synthesis of Heptafluorobutane Ethers and Alcohols

The synthesis of fluorinated ethers can be achieved through various methods, with the Williamson ether synthesis being a classic approach. fluorine1.rumasterorganicchemistry.comkhanacademy.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com For the synthesis of heptafluorobutane ethers, a heptafluorobutyl alkoxide could be reacted with an alkyl halide, or a heptafluorobutyl halide could be reacted with an alkoxide. The choice of reactants is crucial and depends on the desired final structure, as the Williamson synthesis works best with primary alkyl halides to avoid elimination side reactions. masterorganicchemistry.com

Another method involves the addition of alcohols to fluorinated alkenes. fluorine1.ru The synthesis of fluorinated alcohols can be accomplished through the reduction of corresponding ketones or aldehydes using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com For instance, trifluoromethylated amino alcohols have been synthesized by the reduction of the corresponding β-hydroxy-benzyl-O-oximes. nih.gov The production of 2,2,3,3,4,4,4-heptafluorobutyl acetate (B1210297) from acetic acid and 2,2,3,3,4,4,4-heptafluorobutan-1-ol demonstrates a method for creating functionalized derivatives. mdpi.com

| Product Type | Synthetic Method | Key Reactants | Conditions | Reference |

| Fluorinated Ether | Williamson Synthesis | Polyfluoroalkanol alcoholate, Alkyl halide | Heating in a sealed vessel. | fluorine1.ru |

| Fluorinated Ether | Addition to Alkenes | Fluorinated alkene, Alcohol | Catalytic | fluorine1.ru |

| Fluorinated Alcohol | Reduction of Ketone/Aldehyde | Ketone/Aldehyde | NaBH₄ or LiAlH₄ | youtube.com |

| Fluorinated Alcohol | Hydration of Alkene | Alkene, Water | Acid-catalyzed | youtube.com |

Preparation of Functionalized Alkyl and Aryl Heptafluorobutane Compounds

The synthesis of functionalized alkyl and aryl heptafluorobutane compounds allows for the incorporation of the heptafluorobutyl moiety into a wide range of molecular architectures. One approach is the facile synthesis of alkyl and aryl substituted 1,2,3-butatrienes via tetrabutylammonium (B224687) fluoride induced 1,4-eliminations of 1-acetoxy-4-trimethylsilylbut-2-ynes. rsc.org

The synthesis of functionalized cis-2-((fluoro)alkyl)cyclobutanes has been described, starting from commercially available chemicals to produce valuable building blocks like cyclobutylamines and carboxylic acids. nih.gov While not directly involving a heptafluorobutane group, the methodologies for creating functionalized fluoroalkyl compounds are relevant.

Strategies for Fluoroolefin Synthesis via Dehydrofluorination

Dehydrofluorination is a fundamental reaction for the synthesis of fluoroolefins, involving the elimination of hydrogen fluoride (HF) from a fluoroalkane. This process is typically achieved using a base or through thermal methods.

The dehydrofluorination of hexafluoropropanes serves as an illustrative example of this strategy. For instance, the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane (B1582507) (HFC-236ea) can yield 1,2,3,3,3-pentafluoro-1-propene (HFO-1225ye). researchgate.net This reaction can be carried out using a suspension of potassium hydroxide (B78521) (KOH) powder in a solvent like dibutyl ether, although this specific method has been noted for resulting in a modest yield of 60%. researchgate.net Similarly, the dehydrofluorination of 1,1,1,2,3-pentafluoropropane (B1596561) (HFC-245eb) to produce 2,3,3,3-tetrafluoro-1-propene (HFO-1234yf) has been demonstrated using a KOH suspension in dibutyl ether, with a reported yield of 70%. researchgate.netgoogle.com

The choice of base and reaction conditions is critical. The reaction can be conducted with a basic aqueous solution in the presence of a non-alcoholic, non-aqueous solvent where the fluoropropane has at least partial miscibility. google.com The molar ratio of the base to the fluoropropane can range from approximately 0.75:1 to 10:1. google.com Temperature is another crucial parameter, with effective ranges for dehydrofluorination typically falling between 10°C and 150°C. google.com The reaction can be performed at various pressures, including atmospheric, super-atmospheric, or reduced pressure. google.com

For the dehydrofluorination of HFC-236ea, it has been found that maintaining the reaction temperature between 125°C and 145°C with a KOH concentration of 58% to 69% by weight in a water-KOH mixture can minimize the formation of the vinyl trifluoride by-product. researchgate.net The process can also be conducted without an organic solvent or a phase transfer catalyst. researchgate.net

Advancements in Sustainable Synthesis Approaches for Fluorinated Butanes

The growing emphasis on environmental stewardship has spurred the development of greener synthetic routes for fluorinated compounds. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. numberanalytics.com

Development of Green Catalytic Systems

Green catalytic systems are at the forefront of sustainable fluorination chemistry. These systems often utilize catalysts that are recyclable, operate under mild conditions, and exhibit high selectivity, thereby reducing waste and energy consumption. numberanalytics.commdpi.com

The synthesis of 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea) from hexafluoropropylene (HFP) and hydrogen fluoride (HF) provides a relevant case study. Traditionally, this reaction can be catalyzed by antimony catalysts like antimony pentafluoride or antimony trifluoride in the liquid phase, which allows for high yields under mild conditions. google.com However, vapor-phase fluorination over solid catalysts represents a potentially more sustainable alternative.

Vapor-phase fluorination of HFP with HF can be performed using various catalysts. One approach involves using activated carbon as a catalyst, although this can sometimes lead to the formation of impurities at higher temperatures. google.com To address this, catalysts such as activated carbon treated with alkali or alkaline earth metals, three-dimensional matrix porous carbonaceous materials, and supported trivalent chromium catalysts have been developed. google.com For example, a catalyst of 7.5% chromium chloride on acid-washed carbon has been used, activated by heating in a nitrogen flow. google.com Another method employs a chrome oxide-based catalyst, prepared from chromium chloride and magnesium oxide, for the reaction of HFP and HF at temperatures between 200-350°C. patsnap.com

The development of catalysts for dry reforming and reverse water gas shift reactions also contributes to greener chemical production by utilizing CO2 as a feedstock, which can be integrated into the synthesis of precursors for fluorinated compounds. basf-catalystsmetals.com

| Catalyst System | Reactants | Product | Key Features |

| Antimony Pentafluoride/Trifluoride | Hexafluoropropene, Hydrogen Fluoride | 1,1,1,2,3,3,3-Heptafluoropropane | Liquid phase, high yield, mild conditions. google.com |

| Activated Carbon | Hexafluoropropene, Hydrogen Fluoride | 1,1,1,2,3,3,3-Heptafluoropropane | Vapor phase, requires temperature control to minimize by-products. google.com |

| Trivalent Chromium on Carbon | Hexafluoropropene, Hydrogen Fluoride | 1,1,1,2,3,3,3-Heptafluoropropane | Vapor phase, low by-product formation at temperatures below 260°C. google.com |

| Chrome Oxide-based | Hexafluoropropene, Hydrogen Fluoride | 1,1,1,2,3,3,3-Heptafluoropropane | Reaction temperatures of 200-350°C. patsnap.com |

Solvent-Minimizing and Solvent-Free Reaction Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. researchgate.net Solvent-free or "neat" reactions are highly desirable as they simplify purification, reduce waste, and can sometimes lead to improved reaction rates and selectivity. researchgate.netmdpi.com

While specific solvent-free industrial syntheses of this compound are not extensively detailed in the provided context, the principles of solvent-free fluorination are being actively researched. For example, the fluorination of various organic compounds has been achieved under solvent-free conditions using N-F reagents like Selectfluor™. researchgate.net In some cases, these reactions proceed without the need for a catalyst, relying on direct hydrogen-bond interactions between the reactants. mdpi.com

The dehydrofluorination of hexafluoropropanes can also be performed under conditions that minimize or eliminate organic solvents. For instance, the reaction can be carried out in the absence of an organic solvent and/or a phase transfer catalyst by using a mixture of potassium hydroxide and water. researchgate.net

Elucidation of Reaction Mechanisms and Transformation Pathways of 1,1,1,2,2,3,3 Heptafluorobutane

Gas-Phase and Condensed-Phase Reactivity Studies

The reactivity of highly fluorinated alkanes like 1,1,1,2,2,3,3-heptafluorobutane is dominated by the strength of its chemical bonds. The C-F bond is one of the strongest single bonds in organic chemistry, making its cleavage energetically demanding. Consequently, reactions often initiate at weaker C-C or C-H bonds.

The thermal decomposition of saturated hydrofluorocarbons typically proceeds through unimolecular decomposition pathways at high temperatures. For this compound, the weakest bond is expected to be a C-C bond, rather than the much stronger C-F or C-H bonds. Therefore, the primary decomposition pathway is likely the homolytic cleavage of a C-C bond, generating fluorinated alkyl radicals.

For instance, theoretical studies on similar molecules like 2-H heptafluoropropane (HFC-227ea) and pentafluoroethane (B1204445) (HFC-125) show that C-C bond scission is the dominant initial step in their thermal decomposition. dntb.gov.ua The thermal decomposition of HFC-125, for example, primarily initiates through the cleavage of the C-C bond to form CF₃ and CHF₂ radicals. A similar mechanism can be posited for this compound, which could break apart in two possible ways:

Pathway A: Cleavage of the C2-C3 bond to form CHF₂-CF₂• and •CF₃ radicals.

Pathway B: Cleavage of the C1-C2 bond to form a •CH₂-CF₂-CF₃ radical and a •CF₃ radical.

Once formed, these highly reactive radicals can participate in a complex series of secondary reactions, including recombination, disproportionation, and fragmentation, leading to a variety of smaller fluorinated and non-fluorinated products. Another potential, though less likely, primary decomposition pathway is the elimination of hydrogen fluoride (B91410) (HF).

| Decomposition Pathway | Initial Products | Note |

| C-C Bond Homolysis | Fluorinated alkyl radicals (e.g., •CF₃, CHF₂-CF₂•) | Considered the most probable initial step due to the lower bond dissociation energy of C-C bonds compared to C-F bonds. |

| HF Elimination | Unsaturated fluorocarbons (olefins) and Hydrogen Fluoride | A higher energy pathway for saturated HFCs compared to C-C cleavage, but becomes more significant in the decomposition of some hydrofluoroolefins. rsc.org |

Elimination reactions in hydrofluorocarbons typically involve the removal of a hydrogen atom and a halogen atom from adjacent carbons (β-elimination) to form an alkene and a hydrogen halide. byjus.com For this compound, this would involve the elimination of HF to form a heptafluorobutene isomer.

These reactions can proceed through several mechanisms, primarily E1 (elimination, unimolecular) or E2 (elimination, bimolecular), depending on the reaction conditions, such as the presence of a base. dalalinstitute.commasterorganicchemistry.com

E2 Mechanism: This is a concerted, one-step process where a base removes a proton (H⁺) from the β-carbon at the same time the fluoride ion (F⁻) leaves from the α-carbon. This pathway requires a strong base.

E1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group (F⁻) to form a carbocation intermediate. This is followed by the rapid removal of a proton by a base. However, the E1 mechanism is generally considered unlikely for fluorinated compounds because the high strength of the C-F bond makes the initial ionization step highly unfavorable. siue.edu

E1cb Mechanism: In cases with an acidic proton and a poor leaving group, an elimination unimolecular conjugate base (E1cb) mechanism is possible. The base first removes the proton to form a carbanion, which then expels the leaving group. siue.edu

Theoretical studies on the HF elimination from fluoroethanes suggest that the reaction proceeds through a tight, four-membered cyclic transition state involving the fluorine, hydrogen, and the two carbon atoms from which they are eliminated. researchgate.net This concerted pathway is a common feature in the gas-phase thermal decomposition of many fluorocarbons. The resulting unsaturated products would be isomers of heptafluorobutene (e.g., CF₃-CF=CF-CF₃ or CF₃-CF₂-CF=CF₂).

| Elimination Mechanism | Key Features | Applicability to this compound |

| E2 (Bimolecular) | Concerted, single-step reaction; requires a strong base. dalalinstitute.com | Plausible pathway in the presence of strong bases like alkoxides. |

| E1 (Unimolecular) | Two-step reaction via a carbocation intermediate. byjus.com | Unlikely due to the high energy required to break the C-F bond to form a carbocation. siue.edu |

| E1cb (Conjugate Base) | Two-step reaction via a carbanion intermediate; favored by acidic protons and poor leaving groups. siue.edu | Potentially relevant under specific basic conditions. |

Catalysis in Transformations Involving this compound

The inertness of saturated HFCs makes their catalytic conversion challenging. Catalysts are needed to activate the strong C-F or C-H bonds under milder conditions than those required for thermal decomposition.

Solid acid and base catalysts can promote the transformation of fluorocarbons. Strong Lewis acids can facilitate C-F bond activation by coordinating to a fluorine atom, weakening the bond and making the carbon atom more susceptible to nucleophilic attack. This approach has been explored for various fluorination and dehydrofluorination reactions. For example, metal oxides and supported metal fluorides are known to catalyze the isomerization and disproportionation of HFCs.

Base-catalyzed reactions primarily involve dehydrofluorination, following the E2 or E1cb mechanisms described previously. Strong bases, such as alkali metal hydroxides or alkoxides, can abstract a proton, initiating the elimination of HF to yield an unsaturated fluorocarbon. The choice of catalyst and reaction conditions can influence the selectivity towards specific alkene isomers.

Transition metal catalysis offers powerful methods for C-F bond activation, a field of significant research interest. rsc.orgnih.gov While most research has focused on less saturated or more reactive organofluorine compounds, the principles can be extended to HFCs. The general mechanism involves the oxidative addition of a C-F or C-H bond to a low-valent transition metal center. rsc.org

For a molecule like this compound, a transition metal complex could potentially insert into the C-H bond, which is generally more reactive than the C-F bonds in such catalytic cycles. Following insertion, the resulting organometallic intermediate could undergo further reactions, such as coupling with other molecules or β-fluoride elimination to form an olefin.

Photochemical and Radical Reaction Pathways

Photochemical reactions are initiated by the absorption of light, which can provide the energy needed to cleave strong chemical bonds. rsc.org For this compound, this would require high-energy ultraviolet (UV) light to induce the homolytic cleavage of a C-C or C-F bond, generating radicals.

The reaction proceeds via a radical chain mechanism with three main stages:

Initiation: Absorption of a photon leads to the homolytic cleavage of a bond, forming two radical species. As with thermal decomposition, C-C bond cleavage is the more probable initiation step. CF₃-CF₂-CHF-CF₃ + hν → •CF₂-CHF-CF₃ + •CF₃

Propagation: The radicals formed in the initiation step react with other molecules to generate new radicals. This can involve abstracting a hydrogen atom from another heptafluorobutane molecule or reacting with other species present in the system. For instance, in the presence of chlorine, a chlorine radical could abstract the hydrogen atom: CF₃-CF₂-CHF-CF₃ + •Cl → CF₃-CF₂-C•F-CF₃ + HCl

Termination: The reaction chain is terminated when two radicals combine to form a stable, non-radical product. •CF₃ + •CF₃ → C₂F₆

The unique reactivity of fluorinated radicals, often driven by photoredox catalysis, has enabled a wide range of synthetic transformations, although these are more commonly applied to functionalized fluoroalkyl compounds rather than inert HFCs. nih.govnih.gov

Free Radical Chemistry Relevant to Environmental Atmospheric Processes

The atmospheric degradation of this compound, following the initial hydrogen abstraction by an •OH radical, proceeds through a complex sequence of free radical reactions. While specific experimental data for this particular isomer is limited, the transformation pathways can be inferred from studies of analogous fluorinated alkanes, such as 1,1,1,3,3-pentafluorobutane (B1294926) (HFC-365mfc). epa.gov

The key steps in the atmospheric free radical chemistry of a fluorinated butane (B89635) are:

Initiation: As mentioned, the process begins with the abstraction of a hydrogen atom from the fluorinated butane molecule by a hydroxyl radical. In the case of this compound (CF₃CF₂CFHCF₂H), there are two potential sites for H-atom abstraction: the -CFH- group and the -CF₂H group. The specific site of abstraction will influence the subsequent degradation products.

Propagation: The resulting fluoroalkyl radical (e.g., CF₃CF₂C•FCF₂H or CF₃CF₂CFHC•F₂) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). wikipedia.org

R• + O₂ → RO₂•

This peroxy radical can then react with nitric oxide (NO), which is typically present in the troposphere from both natural and anthropogenic sources. This reaction can lead to the formation of an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

RO₂• + NO → RO• + NO₂

Transformation of the Alkoxy Radical: The fate of the alkoxy radical is a critical juncture in the degradation pathway and can proceed via several routes:

C-C Bond Scission: The alkoxy radical can undergo unimolecular decomposition through the cleavage of a carbon-carbon bond. This is a likely pathway for larger alkoxy radicals and results in the formation of smaller, oxygenated products. For a heptafluorobutyl alkoxy radical, this would lead to the formation of various carbonyl compounds. epa.gov

Reaction with O₂: The alkoxy radical can also react with molecular oxygen, although this is generally a slower process than C-C bond scission for larger radicals.

Isomerization: In some cases, intramolecular hydrogen shift reactions (isomerization) can occur.

Studies on the atmospheric oxidation of HFC-365mfc (CF₃CH₂CF₂CH₃) have shown that the primary degradation products are carbonyl compounds, specifically carbonyl difluoride (CF₂O) and carbon dioxide (CO₂). epa.gov This suggests that C-C bond cleavage is a dominant pathway. By analogy, the degradation of this compound is expected to produce a mixture of fluorinated carbonyl compounds.

The general free radical chain reaction mechanism is characterized by three main stages: initiation, propagation, and termination. libretexts.org

| Stage | General Description | Example Reaction |

| Initiation | Formation of free radicals, typically requiring an energy input such as UV light to break a bond homolytically. In the context of atmospheric degradation of fluorinated butanes, this is the reaction with •OH. | Cl₂ + UV light → 2Cl• |

| Propagation | A series of reactions where a radical reacts with a non-radical to form a new radical and a non-radical product. This cycle continues, propagating the chain reaction. | CH₄ + Cl• → •CH₃ + HCl•CH₃ + Cl₂ → CH₃Cl + Cl• |

| Termination | Reactions that remove free radicals from the system, thus terminating the chain reaction. This typically involves the combination of two radicals. | Cl• + Cl• → Cl₂•CH₃ + •CH₃ → C₂H₆•CH₃ + Cl• → CH₃Cl |

This table illustrates the general principles of free radical chain reactions, which are applicable to the atmospheric degradation of fluorinated butanes.

The specific degradation products of this compound will depend on the initial site of hydrogen abstraction and the subsequent fragmentation pattern of the resulting alkoxy radical. Potential products could include carbonyl fluoride (COF₂), trifluoroacetyl fluoride (CF₃COF), and other smaller fluorinated acids and aldehydes. Further laboratory and modeling studies are necessary to fully elucidate the precise transformation pathways and product yields for this specific compound.

Computational and Theoretical Studies on 1,1,1,2,2,3,3 Heptafluorobutane

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and vibrational frequencies. These calculations are performed by solving the Schrödinger equation, albeit with approximations, to determine the electronic structure of the molecule.

Density Functional Theory (DFT) and ab initio methods are two of the most widely used approaches in quantum chemistry. researchgate.netnih.gov While both are considered first-principles methods, they differ in their theoretical basis. stackexchange.com Ab initio methods use the full electronic wavefunction to calculate the energy of a system, while DFT focuses on the electron density, which simplifies the calculations significantly without a substantial loss of accuracy for many systems. researchgate.netcnrs.fr

For 1,1,1,2,2,3,3-heptafluorobutane, DFT and ab initio calculations can be employed to determine a variety of molecular properties. These include the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, these methods can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. rasayanjournal.co.in The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. rasayanjournal.co.in

A variety of functionals and basis sets can be used in these calculations, and the choice of method can influence the accuracy of the results. nih.govchem-soc.si For example, the B3LYP functional is a popular hybrid functional that often provides a good balance between computational cost and accuracy for organic molecules. nih.govrasayanjournal.co.in The choice of basis set, such as the 6-31G* or cc-pVDZ, will also impact the quality of the calculations. nih.govchem-soc.si

Below is a table summarizing some of the key molecular properties of this compound that can be obtained from DFT and ab initio calculations.

| Property | Description |

| Optimized Geometry | The three-dimensional arrangement of atoms in the molecule with the lowest possible energy. |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three atoms across at least two bonds. |

| Dihedral Angles | The angle between two intersecting planes, often used to describe the conformation of a molecule. |

| HOMO Energy | The energy of the highest occupied molecular orbital, which is related to the molecule's ability to donate electrons. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital, which is related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The difference in energy between the HOMO and LUMO, which is an indicator of the molecule's chemical stability and reactivity. rasayanjournal.co.in |

| Molecular Electrostatic Potential | A map of the electrostatic potential on the surface of the molecule, which can be used to predict how the molecule will interact with other charged species. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com For a molecule like this compound, which has several C-C single bonds, there are numerous possible conformations, each with a different potential energy. libretexts.org

By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy at each step, a potential energy surface (PES) can be generated. libretexts.org The PES provides a detailed map of the energy landscape of the molecule, revealing the most stable conformations (energy minima) and the energy barriers between them (transition states). libretexts.org

The stability of different conformations is influenced by a variety of factors, including steric hindrance, torsional strain, and electrostatic interactions. libretexts.org In the case of this compound, the bulky fluorine atoms will play a significant role in determining the preferred conformations of the molecule. soton.ac.uk The gauche and anti conformations are of particular interest, as they describe the relative positions of the substituents on adjacent carbon atoms. youtube.com

The following table outlines the key concepts in the conformational analysis of this compound.

| Conformation | Description |

| Staggered | A conformation where the substituents on adjacent carbon atoms are as far apart as possible, resulting in lower energy and greater stability. youtube.com |

| Eclipsed | A conformation where the substituents on adjacent carbon atoms are aligned, leading to higher energy and lower stability due to torsional strain. libretexts.org |

| Gauche | A staggered conformation where two bulky substituents are adjacent to each other, resulting in some steric strain. youtube.com |

| Anti | A staggered conformation where two bulky substituents are on opposite sides of the molecule, resulting in the lowest energy and greatest stability. youtube.com |

Quantum chemical calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. nih.govresearchgate.net This is a powerful approach for confirming the accuracy of the theoretical models and for interpreting complex experimental spectra. chemrxiv.org

One of the most common applications is the prediction of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra can then be compared with experimental spectra to identify the characteristic vibrational modes of the molecule.

In addition to vibrational spectra, quantum chemical calculations can also be used to predict other spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts and coupling constants. These parameters are highly sensitive to the electronic environment of the nuclei and can provide valuable information about the structure and conformation of the molecule. soton.ac.uk

The table below summarizes some of the spectroscopic parameters that can be predicted for this compound using quantum chemical methods.

| Spectroscopic Parameter | Description |

| Vibrational Frequencies | The frequencies at which the molecule vibrates, corresponding to the absorption of infrared radiation. |

| IR Intensities | The intensity of the absorption bands in the infrared spectrum, which is related to the change in the dipole moment during the vibration. |

| Raman Activities | The intensity of the scattered light in the Raman spectrum, which is related to the change in the polarizability of the molecule during the vibration. |

| NMR Chemical Shifts | The resonant frequency of a nucleus in a magnetic field, which is influenced by the local electronic environment. |

| NMR Coupling Constants | A measure of the interaction between two nuclei, which provides information about the connectivity and conformation of the molecule. |

Molecular Simulation and Dynamics Investigations

While quantum chemical calculations provide a detailed picture of the properties of a single molecule, molecular simulations and dynamics investigations are used to study the behavior of a large ensemble of molecules over time. nih.govnih.gov These methods are particularly useful for understanding the bulk properties of a substance, such as its phase behavior and transport properties.

The behavior of this compound in different media, such as gases, liquids, and solutions, is governed by the intermolecular interactions between the molecules. nih.gov These interactions can be modeled using a variety of force fields, which are sets of empirical potential energy functions that describe the interactions between atoms.

By performing molecular dynamics simulations, it is possible to study the structure and dynamics of this compound in different environments. For example, simulations can be used to calculate the radial distribution function, which describes the probability of finding another molecule at a certain distance from a central molecule. This provides insights into the local structure of the liquid and the arrangement of the molecules.

Furthermore, molecular dynamics simulations can be used to study the solvation of this compound in different solvents. By calculating the solvation free energy, it is possible to predict the solubility of the compound in different solvents and to understand the nature of the solute-solvent interactions.

The following table highlights some of the key aspects of intermolecular interaction modeling for this compound.

| Property | Description |

| Radial Distribution Function | A function that describes the probability of finding a particle at a certain distance from a reference particle. |

| Solvation Free Energy | The change in free energy when a solute is transferred from the gas phase to a solvent. |

| Hydrogen Bonding | A type of electrostatic interaction between a hydrogen atom that is covalently bonded to a highly electronegative atom and another nearby electronegative atom. |

| van der Waals Interactions | Weak, short-range electrostatic interactions between uncharged molecules. |

Molecular simulations can also be used to study the phase behavior and transport phenomena of this compound. By simulating the system at different temperatures and pressures, it is possible to construct a phase diagram, which shows the conditions under which the substance exists as a solid, liquid, or gas.

In addition to phase behavior, molecular dynamics simulations can be used to calculate a variety of transport properties, such as the diffusion coefficient, viscosity, and thermal conductivity. These properties are important for understanding how the substance behaves in various applications, such as in heat transfer fluids or as a solvent.

The diffusion coefficient measures the rate at which molecules move through a substance, while the viscosity measures the resistance of a fluid to flow. The thermal conductivity measures the ability of a substance to conduct heat. By calculating these properties from molecular simulations, it is possible to gain a deeper understanding of the dynamics of the system at the molecular level.

The table below summarizes some of the key phase behavior and transport phenomena that can be studied for this compound using theoretical methods.

| Property | Description |

| Phase Diagram | A graphical representation of the physical states of a substance under different conditions of temperature and pressure. |

| Diffusion Coefficient | A measure of the rate at which a substance spreads through a medium. |

| Viscosity | A measure of a fluid's resistance to flow. |

| Thermal Conductivity | A measure of a material's ability to conduct heat. |

Computer-Aided Molecular Design (CAMD) for this compound Analogs

Computer-Aided Molecular Design (CAMD) represents a sophisticated approach to designing novel molecules with specific, desirable properties. elsevier.com In the context of this compound, CAMD is instrumental in developing new analogs that can serve as functional fluids and materials with enhanced performance and environmental profiles. The process systematically explores vast chemical spaces to identify candidates that meet a set of predefined criteria, moving beyond traditional trial-and-error methods.

The CAMD workflow for generating heptafluorobutane analogs typically involves a multi-step process:

Problem Formulation : This initial and critical step involves defining the desired attributes of the target molecule. pseforspeed.com For analogs of heptafluorobutane, these properties might include a low global warming potential (GWP), zero ozone depletion potential (ODP), specific boiling point, high thermal stability, low viscosity, and good solubility characteristics. daikinchemicals.com

Molecular Generation : Using group contribution methods, where molecules are built from smaller structural units, CAMD software generates a large number of potential molecular structures. For heptafluorobutane analogs, this could involve varying the chain length, the degree and position of fluorination, or introducing other functional groups like ether linkages.

Property Prediction : The physical and chemical properties of the generated candidates are estimated using predictive models. These models can range from simple group contribution methods to more complex quantum mechanics calculations. nih.gov

Screening and Selection : The generated molecules are filtered based on the target property constraints defined in the first step. The surviving candidates are then ranked to identify the most promising ones for further, more detailed analysis.

Verification : The top candidates undergo rigorous analysis, often involving more accurate (and computationally expensive) simulations or experimental validation to confirm their performance. pseforspeed.com

This structured design process allows for the targeted development of next-generation fluorinated fluids tailored for specific applications, such as precision cleaning, heat transfer, and as solvents for specialized coatings. daikinchemicals.com

Design Principles for Functional Fluids and Materials

The design of functional fluids and materials based on analogs of this compound is guided by a set of core principles aimed at optimizing performance for specific applications while adhering to environmental and safety standards. The primary goal is to establish clear relationships between molecular structure and macroscopic properties.

Key design principles include:

Tuning Thermophysical Properties : Properties like boiling point, vapor pressure, and viscosity are critical for applications such as heat transfer and solvents. CAMD can target specific ranges for these properties by modifying the carbon chain length or the fluorine substitution pattern. For instance, increasing chain length generally increases the boiling point.

Enhancing Stability : Thermal and chemical stability are paramount for fluids used in demanding environments. daikinchemicals.com The high strength of the carbon-fluorine bond imparts significant stability to fluorinated molecules. wikipedia.org Design strategies focus on creating saturated hydrofluorocarbons or hydrofluoroethers, avoiding structural motifs that are prone to elimination reactions or other degradation pathways.

Environmental Compatibility : A major driver in designing new functional fluids is minimizing environmental impact. Design constraints actively seek molecules with low GWP and zero ODP. This often involves designing molecules with shorter atmospheric lifetimes, for example, by strategically placing hydrogen atoms that make the molecule susceptible to degradation by hydroxyl radicals in the atmosphere.

Solvency and Compatibility : For cleaning and coating applications, the solvent power of the fluid is crucial. The design process can target specific solubility characteristics, such as the ability to dissolve non-polar fluorinated greases while being compatible with sensitive materials like plastics and elastomers. daikinchemicals.com

Low Surface Tension : Fluorinated fluids are known for their very low surface tension, which allows them to penetrate tight spaces, a desirable trait for precision cleaning and as spreading agents. This property is an inherent feature of fluorinated chains and a key consideration in the design process.

The table below outlines target properties for designing functional fluid analogs based on the characteristics of existing high-performance fluorinated liquids.

| Property | Target Value/Constraint | Rationale |

| Ozone Depletion Potential (ODP) | 0 | Compliance with international regulations (Montreal Protocol). |

| Global Warming Potential (GWP) | < 150 (Low) | Minimizing climate impact. |

| Boiling Point | Application-specific (e.g., 50-100°C) | Optimized for heat transfer or solvent recovery processes. |

| Thermal Stability | High | Ensures long fluid life and reliability in high-temperature applications. |

| Viscosity | Low | Facilitates better flow and heat transfer efficiency. |

| Surface Tension | Low (< 20 mN/m) | Enables penetration into complex geometries for cleaning and coating. |

| Material Compatibility | High (non-corrosive, low swelling of plastics) | Ensures integrity of the systems in which the fluid is used. |

This table is generated based on desired characteristics for high-performance functional fluids. daikinchemicals.com

Predictive Modeling of Chemical Reactivity and Stability

Predictive modeling is a cornerstone of CAMD, enabling the assessment of a molecule's reactivity and stability before it is ever synthesized. nih.gov This is particularly important for fluorinated compounds, where stability is a key performance attribute but can also lead to environmental persistence. wikipedia.org

Quantum Mechanics (QM) methods provide a precise description of electron interactions and are used to calculate fundamental properties related to stability. nih.gov For heptafluorobutane analogs, QM calculations can determine bond dissociation energies, providing a direct measure of the energy required to break a specific C-F or C-C bond. This information is critical for predicting the onset of thermal decomposition.

Computational Fluid Dynamics (CFD) and Finite Element Analysis (FEA) can be used to simulate the behavior of a substance under various conditions. For self-heating reactions, these models can determine the effect of scale, geometry, and heat transfer on the potential for a thermal runaway or explosion, which is essential for ensuring safe storage and handling. researchgate.net

The table below presents a simplified example of how predictive modeling could be used to compare the stability of hypothetical heptafluorobutane analogs.

| Molecule Analog | Key Structural Feature | Predicted C-F Bond Dissociation Energy (kJ/mol) | Predicted Onset of Decomposition (°C) | Notes |

| Analog A | Fully fluorinated carbon backbone | ~530 | > 400 | Highest stability due to strong C-F bonds. |

| Analog B | Contains a C-H bond | ~420 (for C-H) | ~350 | The C-H bond is typically weaker than C-F, providing a potential initiation site for decomposition. |

| Analog C | Contains an ether linkage (-O-) | N/A | ~300 | Ether linkages can be more susceptible to thermal or chemical attack compared to a perfluorinated alkane chain. |

This is a hypothetical data table illustrating the application of predictive modeling. Actual values would be determined by specific computational studies.

By integrating these predictive modeling techniques, CAMD can effectively screen out unstable or overly reactive molecules early in the design phase, focusing resources on candidates that exhibit the desired balance of performance, stability, and safety.

Advanced Analytical Methodologies for 1,1,1,2,2,3,3 Heptafluorobutane Research

Chromatographic Separation Methods for Complex Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. kit.edu The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. mdpi.com In GC, the mobile phase is a carrier gas, typically an inert gas such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a capillary column. mdpi.com

For the analysis of halogenated compounds like 1,1,1,2,2,3,3-heptafluorobutane, an Electron Capture Detector (ECD) is particularly effective. The ECD is highly selective and extremely sensitive to electronegative compounds, such as those containing halogens. measurlabs.com The detector contains a radioactive source that emits electrons, creating a steady baseline current. measurlabs.com When electronegative analyte molecules pass through the detector, they capture electrons, causing a measurable drop in the current, which constitutes the signal. measurlabs.com This makes GC-ECD an ideal method for quantifying trace amounts of fluorinated compounds. nih.govepa.govgcms.czthermofisher.com

Hyphenated Techniques (e.g., GC-MS) for Comprehensive Analysis

Hyphenated techniques represent a powerful class of analytical methods derived from the combination or coupling of two or more distinct analytical technologies. ijarnd.comiipseries.org This approach, first termed "hyphenation" by Hirschfeld in 1980, typically merges a separation technique with a spectroscopic detection method. ijarnd.comiipseries.org The primary goal is to leverage the strengths of each component to analyze complex mixtures, where the separation stage isolates individual components and the spectroscopic stage provides detailed identification and quantification. nih.govsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) is one of the most widely used and powerful hyphenated techniques, particularly for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this technique, the gas chromatograph separates components of a sample mixture based on their differential partitioning between a stationary phase and a mobile gas phase. ijarnd.com The separated components then enter the mass spectrometer, which ionizes them and sorts the resulting ions based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification and quantification. ijarnd.comsaspublishers.com The high compatibility between GC and MS, with both techniques operating in the vapor phase, makes their coupling highly efficient. ijarnd.com

The application of GC-MS is critical in the study of fluorinated compounds. For instance, a sensitive method for the quantitative determination of the structurally similar compound 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFP) in blood was developed using headspace GC-MS. researchgate.net This research highlights the technique's capability for achieving low detection and quantification limits, which is essential for toxicological and environmental monitoring. researchgate.net More advanced methods, such as coupling GC with dielectric barrier discharge and nano-electrospray ionization mass spectrometry (GC–DBD–nano-ESI-MS), have been developed for the non-targeted screening of fluorinated compounds by using fluorine as an elemental tag. ojp.gov This innovative approach allows for the detection of unknown fluorinated substances in complex samples, such as extracts from treated fabrics. ojp.gov

| Parameter | Value | Compound | Matrix | Technique |

| Limit of Detection (LOD) | 0.005 mg/L | 1,1,1,2,3,3,3-Heptafluoropropane | Blood | Headspace GC-MS |

| Limit of Quantification (LOQ) | 0.016 mg/L | 1,1,1,2,3,3,3-Heptafluoropropane | Blood | Headspace GC-MS |

| On-Column Detection Limit | 3.5–19.4 pg of fluorine | Various Fluorinated Compounds | N/A | GC–DBD–nano-ESI-MS |

This table presents the detection capabilities of GC-MS for heptafluoropropane, a compound structurally similar to this compound, and for fluorinated compounds in general using advanced GC-MS techniques. Data sourced from researchgate.net and ojp.gov.

Novel Approaches in Analytical Chemistry for Fluorinated Compounds

The unique properties of fluorinated compounds, including their high stability and specific reactivity, necessitate the development of novel analytical approaches for their effective extraction, preparation, and monitoring.

Application of Deep Eutectic Solvents in Sample Preparation

Deep Eutectic Solvents (DES) are emerging as a new class of green solvents that are gaining significant attention as alternatives to conventional organic solvents. mdpi.comresearchgate.net A DES is a mixture of a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD) that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. researchgate.netacs.org Choline chloride is one of the most common and low-cost HBAs used in DES synthesis. mdpi.com These solvents are noted for their low cost, simple synthesis, low toxicity, and sustainability. mdpi.comresearchgate.net

The application of DES in sample preparation, particularly for the extraction of organic molecules from diverse matrices, is a growing field of research. mdpi.com Their tunable properties allow them to solubilize a wide variety of solutes, making them highly effective for extraction. researchgate.net For fluorinated compounds, specialized Fluoride-based Deep Eutectic Solvents (F-DESs) are being developed. acs.orgnih.gov A notable example involves mixing tetramethylammonium (B1211777) fluoride (B91410) ([TMA]F) as the HBA with 1,3-dimethylurea (B165225) (1,3-DMU) as the HBD. acs.orgnih.gov This specific F-DES exhibits a high fluoride ion concentration and a wide electrochemical window, making it suitable for applications in electrochemical fluorination and potentially as a specialized sample preparation medium for fluoro-compounds. acs.orgnih.gov Research has also explored mixtures of DES with fluorinated refrigerants, indicating the potential for these solvents to interact with and solubilize fluorinated alkanes like this compound. researchgate.net

| Hydrogen-Bond Acceptor (HBA) | Hydrogen-Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application/Property |

| Tetramethylammonium fluoride ([TMA]F) | 1,3-Dimethylurea (1,3-DMU) | 1:3.5 | Fluoride-based DES with high F⁻ concentration (2.6 mol dm⁻³) and wide electrochemical window (3.1 V). acs.orgnih.gov |

| Choline chloride (ChCl) | Ethylene glycol | 1:2 | Common DES ("Ethaline") used for extracting various organic compounds. mdpi.comresearchgate.net |

| Choline chloride (ChCl) | Oxalic acid, Ethylene glycol | 1:1:3 | Ternary DES used for extracting flavonoids from plant matter. mdpi.com |

This table provides examples of Deep Eutectic Solvent compositions and their demonstrated applications or properties, highlighting the versatility of these systems for sample preparation. Data sourced from acs.org, mdpi.com, researchgate.net, and nih.gov.

Development of In Situ and Real-Time Monitoring Techniques

In situ and real-time monitoring techniques are analytical methods designed to measure the concentration or presence of a substance directly within its native environment, providing immediate data without the need for sample collection and laboratory analysis. nih.gov The development of such techniques for fluorinated compounds is crucial for tracking contaminant migration, understanding environmental fate, and ensuring process control. mdpi.com

Fluorescence spectroscopy is a promising tool for in-situ monitoring. researchgate.net The principle often relies on fluorescence quenching, where the presence of a target analyte decreases the fluorescence intensity of a sensor molecule. researchgate.net For fluorinated compounds, this could involve developing specific small molecule fluorescent probes that exhibit high sensitivity and selectivity. nih.gov These probes offer significant advantages, including good membrane permeability and the ability to perform real-time analysis with minimal damage to the system being studied. nih.gov

Beyond optical methods, other sensor technologies are also under investigation. Electrochemical sensors, for example, can be designed to detect specific chemical and biological compounds. nih.gov While these sensors can be highly effective, challenges such as potential interference from similar molecules and sometimes high costs need to be addressed. nih.gov The overarching goal is to establish comprehensive monitoring networks that can track the spatial and temporal distribution of pollutants like fluorinated compounds, which is fundamental for environmental protection and sustainable development. mdpi.com

| Sensor Type | Principle | Advantages | Potential Challenges |

| Fluorescent Probes | Change in fluorescence intensity (e.g., quenching) upon interaction with the analyte. researchgate.net | High sensitivity, real-time in-situ analysis, minimal biological damage. nih.gov | Interference from other quenching agents (e.g., temperature), potential for photobleaching. researchgate.net |

| Electrochemical Sensors | Measures changes in electrical properties (e.g., current, potential) due to a chemical reaction involving the analyte. nih.gov | High sensitivity, potential for miniaturization. | Can have long detection times, higher costs, and may lack specificity to differentiate between similar molecules. nih.gov |

| Colorimetric Sensors | Visible color change in the presence of the analyte, often using organic dyes. nih.gov | Simple, can be detected by the naked eye, does not require complex instrumentation. nih.gov | Co-existing substances can interfere with the sensor's response. nih.gov |

This table compares different types of sensor technologies that are being developed for the in-situ and real-time monitoring of chemical compounds, including fluorinated substances. Data sourced from nih.gov and researchgate.net.

Advanced Applications and Industrial Research Perspectives of 1,1,1,2,2,3,3 Heptafluorobutane

Role as a Specialty Solvent in Chemical Synthesis and Processing

1,1,1,2,2,3,3-Heptafluorobutane, a member of the hydrofluorocarbon (HFC) family, is recognized for its unique physical and chemical properties that make it a valuable specialty solvent. wikipedia.orgnih.gov As a class, hydrofluoroethers (HFEs) and related HFCs were developed as replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). wikipedia.orgecolink.com These fluorinated solvents are typically colorless, possess low toxicity, are nonflammable, and exhibit low surface tension and viscosity. wikipedia.orgfluorochemie.com Their utility spans various applications, including use as cleaning agents, diluents, and solvents for carrying lubricants or depositing resins. ecolink.comfluorochemie.com The distinct solvency characteristics of compounds like this compound, which differ significantly from conventional hydrocarbon solvents, position them for specialized roles in synthesis and processing.

Application in Fluorous Biphasic Chemistry for Enhanced Separations

A significant application of fluorinated solvents is in fluorous biphasic chemistry, a technique designed to simplify the separation of catalysts from reaction products. libretexts.orgillinois.edu This system, often called a Fluorous Biphase System (FBS), utilizes a fluorous solvent and a conventional organic solvent. tcichemicals.com Many fluorous solvents are immiscible with common organic solvents at ambient temperatures but can become miscible upon heating. libretexts.orgtcichemicals.com

This temperature-dependent miscibility allows for a chemical reaction to proceed in a single, homogeneous phase at an elevated temperature, ensuring efficient interaction between reactants and a specially designed fluorous catalyst. illinois.edutcichemicals.com Upon completion of the reaction, the mixture is cooled, causing the fluorous and organic phases to separate again. libretexts.org The reaction products remain in the organic phase, while the catalyst, which is tagged with a highly fluorinated chain, partitions selectively into the fluorous solvent phase. illinois.edutcichemicals.com This process allows for the straightforward decanting or separation of the product-containing organic layer, while the fluorous phase containing the catalyst can be recovered and reused, aligning with principles of green chemistry. tcichemicals.com Hydrofluorocarbons and related perfluorinated compounds are key candidates for the fluorous phase in these systems due to their unique solubility properties. tcichemicals.comnih.gov

Solvent Properties for Specialized Extraction and Purification Processes

The distinct properties of fluorinated solvents also make them effective in specialized extraction and purification processes. nih.gov Co-solvent systems, which pair a hydrofluoroether or a similar HFC with a more aggressive organic solvent, are used for precision cleaning of materials like heavy oils, greases, and flux residues. ecolink.comsolvents.net.au In these systems, the organic solvent provides the primary cleaning power, while the fluorinated compound acts as a rinsing agent to remove the solvent and dissolved contaminants from the part. solvents.net.au

Furthermore, the low surface tension and viscosity of these solvents allow them to penetrate complex geometries and small crevices, ensuring thorough cleaning and extraction. fluorochemie.com Their low water solubility and compatibility with a wide range of materials, including metals and plastics, make them a cost-effective and versatile option for industrial purification. ecolink.comfluorochemie.com The selective solvency of this compound allows it to dissolve specific compounds while leaving others behind, enabling targeted extractions that are difficult to achieve with traditional solvents.

Table 1: Comparative Properties of Solvent Classes This interactive table compares general characteristics of different solvent types.

| Feature | Fluorous Solvents (e.g., HFCs) | Organic Solvents (e.g., Toluene) | Aqueous Solvents (Water) |

|---|---|---|---|

| Polarity | Very Low | Low to Medium | High |

| Miscibility with Hydrocarbons | Generally low, often temperature-dependent | High | Very Low |

| Density | High | Low to Medium | Medium |

| Surface Tension | Very Low | Low | High |

| Boiling Point | Varies widely | Varies widely | 100 °C |

| Flammability | Generally Nonflammable | Often Flammable | Nonflammable |

Integration into Advanced Materials Science and Engineering

The integration of fluorine into molecules imparts unique and desirable properties, including high thermal stability, chemical inertness, and low surface energy. wikipedia.orgrsc.org As a result, fluorinated compounds like this compound are valuable building blocks and components in the field of advanced materials.

Precursor in High-Performance Polymer and Elastomer Development

Fluoropolymers, which are polymers containing carbon-fluorine bonds, are known for their exceptional resistance to solvents, acids, and bases. wikipedia.org These materials are synthesized from fluorinated monomers, such as tetrafluoroethylene (B6358150) (TFE) and vinylidene fluoride (B91410) (VDF). wikipedia.orgalfa-chemistry.com While saturated hydrofluorocarbons like this compound are not directly polymerizable, they serve as crucial precursors and synthetic intermediates for creating the functionalized monomers required for polymerization.

The synthesis of novel fluorinated acrylate (B77674) monomers, for example, often starts with a perfluoroalkyl substance that is then chemically modified to add a polymerizable group like an acrylate. acs.org These specialized monomers are then copolymerized, often with non-fluorinated monomers, to produce high-performance polymers. acs.org The inclusion of the fluorinated segments from precursors like heptafluorobutane results in polymers with low surface energy, hydrophobicity, and enhanced durability, making them suitable for demanding applications. rsc.orgpolysciences.com

Research in Functional Coatings and Membranes

The presence of fluorine is a key factor in the development of advanced functional coatings and separation membranes. rsc.orgacs.org Fluorinated polymers such as polyvinylidene fluoride (PVDF) and polytetrafluoroethylene (PTFE) are used to fabricate membranes that exhibit outstanding chemical resistance and thermal stability, making them ideal for use in harsh environments. acs.orgnih.gov These properties are essential for applications like membrane distillation and the separation of corrosive liquids. nih.gov

The introduction of fluorine functional groups into membrane materials enhances their hydrophobicity and anti-fouling capabilities, which improves separation efficiency and extends the operational lifetime of the membrane. acs.org Research in this area includes the synthesis of novel fluorinated monomers and polymers designed to create surfaces with extremely low energy. rsc.org Compounds like this compound can serve as a foundational molecule or a solvent during the synthesis or application of these materials, contributing its high fluorine content to achieve the desired surface properties and performance characteristics. acs.orgacs.org

Research Applications in Emerging Technologies

The unique physicochemical properties of this compound, a fluorinated hydrocarbon, position it as a compound of interest for advanced scientific and industrial research. Its high stability, inertness, and specific thermodynamic characteristics are being explored in various emerging technological fields. This section delves into its research applications as a tracer for precise scientific measurements and its potential role in the innovative fields of supercritical fluid extraction and chromatography.

Future Research Directions and Interdisciplinary Opportunities for 1,1,1,2,2,3,3 Heptafluorobutane

Innovations in Green and Sustainable Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, including HFCs, has traditionally relied on methods that are effective but often involve hazardous materials and significant environmental costs. numberanalytics.com The future of organofluorine chemistry is geared towards the development and adoption of sustainable fluorination practices. numberanalytics.comnumberanalytics.com

Moving Beyond Traditional Methods: Historically, methods like the Swarts reaction, which uses toxic and corrosive reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), were standard for aliphatic fluorination. scispace.com Similarly, electrochemical fluorination, while cost-effective, can suffer from low yields. scispace.com These processes highlight the need for greener alternatives that reduce risks to human health and the environment. numberanalytics.com

Emerging Green Techniques: Research is now focused on creating safer, more efficient, and environmentally benign fluorination processes. numberanalytics.comtandfonline.com Key innovations include:

Novel Reagents: The development of reagents like fluorinated ionic liquids and fluorinated polymers offers pathways with low toxicity and high recyclability. numberanalytics.com These heterogeneous reagents can improve safety and minimize waste. numberanalytics.com

Electrochemical and Photochemical Methods: These techniques use electricity or light to drive fluorination, reducing the dependence on hazardous chemical reagents. numberanalytics.comnumberanalytics.com

Advanced Catalysis: The use of more sustainable catalysts, such as those based on copper instead of precious metals like palladium, can lead to milder reaction conditions and lower energy consumption. numberanalytics.com

The goal of this research is to create methods that are not only "greener" but also highly selective and general, allowing for the efficient synthesis of complex fluorinated molecules that are difficult to produce with traditional approaches. tandfonline.com While these new methods may not yet be perfectly ideal from a green chemistry perspective, they represent a significant improvement over conventional techniques. tandfonline.com

Comparison of Traditional vs. Green Fluorination Reagents

| Reagent | Toxicity | Environmental Impact | Cost |

|---|---|---|---|

| Hydrogen Fluoride | High | High | Low |

| Fluorine Gas | High | High | High |

| Fluorinated Ionic Liquids | Low | Low | High |

| Fluorinated Polymers | Low | Low | Medium |

| Electrochemical Fluorination | Low | Low | Medium |

Integration of Advanced Artificial Intelligence and Machine Learning in Molecular Design

Accelerating Discovery and Design: The traditional process of discovering new compounds is often resource-intensive and time-consuming. haierindia.com AI can dramatically speed this up by:

Predicting Molecular Properties: Machine learning models can analyze vast datasets to predict the physicochemical properties of new molecules, including their thermodynamic performance and environmental impact. nih.govhaierindia.com This allows researchers to screen potential candidates in silico before committing to laboratory synthesis.

Generative Design: AI can be used to design entirely new molecules tailored to specific needs. haierindia.com For instance, AI algorithms can identify potential low-Global Warming Potential (GWP) refrigerants without compromising cooling efficiency. haierindia.com This is particularly relevant for finding sustainable alternatives to existing HFCs. nih.gov

Optimizing Synthesis: ML algorithms, such as Bayesian optimization, can rapidly identify the ideal conditions for chemical reactions with a minimal number of experiments, improving efficiency and reducing waste. nagoya-u.ac.jp

Enhancing Interpretability: A key challenge in using AI is moving beyond "black-box" models to create systems that are interpretable to chemists. arxiv.org Explainable AI (exAI) aims to provide insights into why a model makes a particular prediction, shedding light on the underlying chemical principles. nih.govarxiv.org This approach can identify the specific molecular features that influence a property, providing actionable guidance for rational molecular design. arxiv.org For organofluorine compounds, deep learning models have been developed to rapidly and accurately estimate properties like lipophilicity based on molecular structure, which is crucial for applications in materials and drug discovery. nih.govacs.org

Applications of AI/ML in Fluorinated Compound Research

| Application Area | AI/ML Contribution | Potential Impact |

|---|---|---|

| Material Discovery | Analyzes chemical datasets to identify molecules with optimal thermodynamic and environmental properties. haierindia.com | Faster identification of sustainable, high-performance refrigerants and functional materials. |

| Synthesis Planning | Optimizes reaction conditions using a small number of experiments (e.g., Bayesian optimization). nagoya-u.ac.jp | Reduced waste, improved yield, and faster development of manufacturing processes. |

| Property Prediction | Predicts physicochemical properties (e.g., lipophilicity, GWP) from molecular structure. nih.govnih.gov | High-throughput screening of virtual compounds, accelerating the design of functional molecules. |

| Rational Design | Provides interpretable models that explain structure-property relationships. arxiv.org | Enhances scientific understanding and guides chemists in creating molecules with desired attributes. |

Comprehensive Environmental Impact Assessment and Remediation Strategies